5,7-Dichloro-2-methyl-1,6-naphthyridine
Description
Historical Context and Significance of the Naphthyridine Scaffold in Heterocyclic Chemistry
Naphthyridines, also known as diazanaphthalenes, are bicyclic heterocyclic compounds composed of two fused pyridine (B92270) rings. The first mention of a naphthyridine derivative in scientific literature dates back to 1893. nih.gov However, it wasn't until 1927 that the parent unsubstituted 1,5- and 1,8-naphthyridine (B1210474) isomers were first synthesized. nih.gov The family of six possible isomers was completed with the synthesis and isolation of the remaining members, including the 1,6-naphthyridine (B1220473) isomer, between 1958 and 1965. nih.gov
In the landscape of medicinal chemistry, the naphthyridine scaffold is often referred to as a "privileged structure." This term, coined by Evans in the late 1980s, describes molecular frameworks that are capable of binding to multiple biological receptors with high affinity. nih.gov This versatility has made naphthyridine derivatives a cornerstone in the development of a wide array of therapeutic agents, demonstrating the enduring significance of this heterocyclic system. nih.govnih.gov
Distinctions and Research Landscape of 1,6-Naphthyridine Isomers
The six isomers of naphthyridine are distinguished by the positions of the two nitrogen atoms within the fused ring system. These are the 1,5-, 1,6-, 1,7-, 1,8-, 2,6-, and 2,7-naphthyridines. The specific arrangement of the nitrogen atoms profoundly influences the electronic properties, reactivity, and three-dimensional shape of the molecule, leading to distinct biological activities for each isomeric class.
The 1,6-naphthyridine core, in particular, has been the subject of intensive research. Its derivatives have shown promise in a variety of therapeutic areas. For instance, compounds based on the 1,6-naphthyridin-2(1H)-one scaffold have been investigated for their potential as kinase inhibitors, which are crucial in cancer therapy. nih.gov The ability to functionalize the 1,6-naphthyridine ring at various positions allows for the fine-tuning of its biological and chemical properties, making it a highly attractive target for synthetic chemists.
Rationale for Focused Academic Investigation of 5,7-Dichloro-2-methyl-1,6-naphthyridine as a Synthetic Intermediate and Molecular Probe
Within the 1,6-naphthyridine family, This compound has emerged as a compound of significant interest. Its importance lies primarily in its role as a versatile synthetic intermediate. The two chlorine atoms at the 5 and 7 positions are excellent leaving groups, enabling a wide range of nucleophilic substitution reactions. This allows for the introduction of diverse functional groups, providing a straightforward pathway to a library of novel 1,6-naphthyridine derivatives.
The methyl group at the 2-position also influences the molecule's reactivity and provides an additional point for potential modification or steric control in subsequent reactions. While detailed academic studies on the specific applications of this compound as a molecular probe are not extensively documented in peer-reviewed literature, its structural features make it an ideal candidate for such purposes. Molecular probes are essential tools for studying biological processes, and the ability to selectively functionalize this naphthyridine core could allow for the attachment of fluorescent tags or other reporter groups.
The commercial availability of this compound further enhances its utility for research and development. bicbiotech.com Its role as a key building block is exemplified in the synthesis of more complex molecules, particularly in the development of kinase inhibitors. The strategic placement of the chloro and methyl groups provides a robust platform for generating compounds with specific biological targets in mind.
Below is a table summarizing the key properties of this compound.
| Property | Value | Reference |
| Compound Name | This compound | bicbiotech.com |
| CAS Number | 1159811-67-2 | bicbiotech.comambeed.combldpharm.com |
| Molecular Formula | C₉H₆Cl₂N₂ | ambeed.com |
| Molecular Weight | 213.06 g/mol | bldpharm.com |
| Purity | ≥95% | bicbiotech.com |
Structure
3D Structure
Properties
Molecular Formula |
C9H6Cl2N2 |
|---|---|
Molecular Weight |
213.06 g/mol |
IUPAC Name |
5,7-dichloro-2-methyl-1,6-naphthyridine |
InChI |
InChI=1S/C9H6Cl2N2/c1-5-2-3-6-7(12-5)4-8(10)13-9(6)11/h2-4H,1H3 |
InChI Key |
LXMCRBUXHJEFDE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC(=NC(=C2C=C1)Cl)Cl |
Origin of Product |
United States |
Synthetic Strategies and Methodological Advancements for 5,7 Dichloro 2 Methyl 1,6 Naphthyridine and Its Analogues
Precursor Synthesis and Strategic Functionalization for the 1,6-Naphthyridine (B1220473) Core
The assembly of the 1,6-naphthyridine framework is a critical phase in the synthesis of its derivatives. This process often begins with the construction of appropriately substituted pyridine (B92270) rings that can be cyclized to form the bicyclic system.
Synthesis of Key Ring System Intermediates
A common approach to constructing the 1,6-naphthyridine skeleton involves the cyclocondensation of a 4-aminopyridine derivative with a suitable three-carbon unit. For instance, the reaction of a 2-methyl-4-aminonicotinic acid derivative with a malonic ester derivative can lead to the formation of the 2-methyl-1,6-naphthyridine-5,7-dione precursor. This dione, or its tautomeric diol form, serves as a crucial intermediate for subsequent halogenation reactions.
The synthesis of 1,6-naphthyridin-2(1H)-ones can be achieved by starting from either a preformed pyridine or a preformed pyridone. nih.govnih.gov One strategy involves the condensation of 4-aminonicotinaldehyde with compounds containing an active methylene group, such as malonamide, to yield a 1,6-naphthyridin-2(1H)-one. nih.gov
Design Principles for Methyl Group Incorporation at C-2
The introduction of the methyl group at the C-2 position is a key structural feature of the target molecule. This is typically achieved by starting with a pyridine precursor that already contains the methyl group at the desired position. For example, the use of 2-methyl-4-aminopyridine derivatives as starting materials ensures the incorporation of the methyl group at the C-2 position of the final 1,6-naphthyridine ring system. This regioselective placement is crucial for the biological activity and chemical properties of the final compound. The Friedländer annulation, a condensation reaction between an ortho-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group, represents a versatile method for constructing quinolines and their aza-analogs like naphthyridines. organic-chemistry.orgresearchgate.net By selecting a 4-amino-3-carbonylpyridine derivative and a ketone with a methyl group, the 2-methyl-substituted naphthyridine ring can be formed with high regioselectivity.
Direct Chlorination Approaches for 5,7-Dichloro-1,6-naphthyridines
The conversion of the 1,6-naphthyridine-5,7-dione or its corresponding diol intermediate to the desired 5,7-dichloro derivative is a pivotal step in the synthesis. Phosphoryl chloride is a widely employed reagent for this transformation.
Phosphoryl Chloride-Mediated Synthesis of 5,7-Dichloro-2-methyl-1,6-naphthyridine
The treatment of 2-methyl-1,6-naphthyridine-5,7-dione with phosphoryl chloride (POCl₃) is a standard and effective method for the synthesis of this compound. nih.govmdpi.com This reaction proceeds through the conversion of the amide/enol functionalities of the dione/diol into the corresponding chloro groups. The reaction is typically carried out by heating the dione precursor in neat phosphoryl chloride or in the presence of a high-boiling inert solvent. The use of a tertiary amine base, such as N,N-dimethylaniline or triethylamine, can be employed to neutralize the hydrogen chloride gas generated during the reaction.
Table 1: Reaction Parameters for Phosphoryl Chloride-Mediated Chlorination
| Parameter | Condition |
| Reagent | Phosphoryl chloride (POCl₃) |
| Substrate | 2-methyl-1,6-naphthyridine-5,7-dione/diol |
| Temperature | 80-110 °C |
| Reaction Time | 2-6 hours |
| Additives | N,N-dimethylaniline or triethylamine (optional) |
Optimization of Reaction Conditions for Enhanced Regioselectivity and Process Efficiency
To improve the efficiency and yield of the chlorination reaction, several parameters can be optimized. The reaction temperature and time are critical factors; prolonged heating or excessively high temperatures can lead to the formation of undesired byproducts. The molar ratio of phosphoryl chloride to the substrate is also important, with an excess of the chlorinating agent often being used to ensure complete conversion. The addition of a catalytic amount of dimethylformamide (DMF) can sometimes facilitate the reaction by forming the Vilsmeier reagent in situ, which is a more reactive chlorinating species. Post-reaction workup, typically involving careful quenching of excess phosphoryl chloride with ice water and subsequent neutralization, is crucial for isolating the product in high purity.
Alternative Annulation and Cyclization Protocols for Substituted 1,6-Naphthyridines
Beyond the traditional methods, several alternative strategies have been developed for the synthesis of the 1,6-naphthyridine core, offering access to a wider range of substituted analogues.
One innovative approach involves the use of heteroaryl ditriflates as versatile intermediates. acs.org 1,6-Naphthyridine-5,7-diones can be converted to the corresponding 5,7-ditriflates, which are highly reactive towards nucleophilic substitution. These ditriflates can then be converted to the 5,7-dichloro derivatives under mild conditions.
The Friedländer annulation provides another powerful tool for the regioselective synthesis of substituted naphthyridines. organic-chemistry.orgresearchgate.net This method involves the condensation of an o-aminopyridine aldehyde or ketone with a compound containing an active methylene group. By carefully choosing the starting materials, various substituents can be introduced onto the naphthyridine ring. For example, the reaction of 2-amino-3-acetylpyridine with a suitable ketone can be used to construct the 2-methyl-1,6-naphthyridine skeleton. The use of novel amine catalysts has been shown to improve the regioselectivity of this reaction. organic-chemistry.org
Multicomponent reactions also offer an efficient pathway to complex 1,6-naphthyridine derivatives. These reactions allow for the formation of multiple chemical bonds in a single step, often leading to high atom economy and reduced synthesis time.
Modified Skraup and Friedländer Condensation Reactions
Classical condensation reactions remain fundamental in heterocyclic chemistry for constructing bicyclic systems like 1,6-naphthyridines. Modifications to these century-old methods have been developed to accommodate a wider range of substrates and improve, albeit sometimes modestly, the yields of desired products.
The Skraup reaction , traditionally used for quinoline (B57606) synthesis, can be adapted for naphthyridines by using an aminopyridine as the starting material. thieme-connect.denih.govnih.gov In a modified procedure for the synthesis of 2-methyl-1,6-naphthyridine, 4-aminopyridine is condensed with but-2-enal (crotonaldehyde). thieme-connect.de This reaction is typically performed under harsh acidic conditions using a "sulfo-mix," a mixture of nitrobenzenesulfonic acid and sulfuric acid, which serves as both the acid catalyst and the oxidizing agent. thieme-connect.demdpi.com While this method directly installs the methyl group at the 2-position, the yields are often extremely low; for example, the condensation of 4-aminopyridine with but-2-enal gives 2-methyl-1,6-naphthyridine in a mere 0.5% yield. thieme-connect.de
The Friedländer condensation provides an alternative and often more versatile route, involving the reaction of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. nih.govconnectjournals.comorganic-chemistry.org For the synthesis of the 1,6-naphthyridine skeleton, a 4-aminopyridine derivative bearing a carbonyl group at the 3-position is a required precursor. mdpi.com A common and effective strategy for producing 5,7-dichloro-1,6-naphthyridine analogues involves a Friedländer-type condensation to first form a 1,6-naphthyridine-5,7(6H,8H)-dione intermediate. acs.org This dione is then subjected to a chlorination reaction, typically using a reagent like phosphorus oxychloride (POCl₃), to yield the target 5,7-dichloro-1,6-naphthyridine. acs.org This two-step approach allows for greater flexibility in introducing substituents onto the heterocyclic core. For instance, benzo[b] acs.orgresearchgate.netnaphthyridine derivatives have been synthesized via the Niementowski reaction, a modification of the Friedländer synthesis, where anthranilic acids are condensed with piperidones in the presence of phosphorus oxychloride to yield chloro-substituted products directly. mdpi.com
| Reaction | Starting Materials | Reagents & Conditions | Product | Yield |
| Modified Skraup | 4-Aminopyridine, But-2-enal | "Sulfo-mix" (nitrobenzenesulfonic acid, H₂SO₄), 150°C, 5 h | 2-Methyl-1,6-naphthyridine | 0.5% |
| Friedländer-type | 4-Aminopyridin-3-carbaldehyde, Active methylene compound (e.g., diethyl malonate) | Base or acid catalyst (e.g., piperidine, EtOH) | Substituted 1,6-naphthyridin-2(1H)-one | Variable |
| Dione Formation & Chlorination | 1,6-Naphthyridine-5,7-dione precursor | 1. Cyclization conditions2. Chlorinating agent (e.g., POCl₃) | 5,7-Dichloro-1,6-naphthyridine | Variable |
Microwave-Assisted Synthesis and Modern Heterocyclic Annulation Techniques
To overcome the limitations of classical methods, such as harsh conditions and long reaction times, modern synthetic techniques are increasingly employed. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reactions and improving yields in the preparation of heterocyclic compounds. nih.govresearchgate.netnih.gov
Microwave irradiation significantly reduces reaction times for the synthesis of 1,6-naphthyridine derivatives. nih.govrsc.org One notable example is a sequential three-component reaction where 3,5-diarylidenepiperidin-4-one, malononitrile, and an amine are reacted in acetic acid under microwave irradiation to produce N-substituted 2-amino-1,6-naphthyridine derivatives in excellent yields. nih.gov This method is valued for its operational simplicity and enhanced safety for rapid, small-scale synthesis. nih.gov
Modern heterocyclic annulation techniques offer sophisticated and efficient ways to construct the 1,6-naphthyridine core. These often involve multi-step sequences performed in a single pot under mild conditions.
Tandem Nitrile Hydration/Cyclization: This method provides mild access to the key 1,6-naphthyridine-5,7-dione intermediates. The process can be designed to build the substituted pyridine ring first, followed by a tandem hydration and cyclization sequence to form the second ring of the naphthyridine system. acs.org
Microwave-Assisted Hetero-Diels-Alder Reaction: A copper-catalyzed, one-pot, two-step reaction has been developed to access functionalized dibenzo[b,h] acs.orgresearchgate.netnaphthyridines. The sequence involves an imine formation followed by an intramolecular [4+2] hetero-Diels-Alder reaction and subsequent aromatization, all performed under microwave irradiation, leading to high yields (up to 96%) in a short time. rsc.org
| Technique | Starting Materials | Reagents & Conditions | Product Type | Key Features |
| Microwave 3-Component Reaction | 3,5-Diarylidenepiperidin-4-one, Malononitrile, Amine | Acetic acid, Microwave irradiation | N-substituted 2-amino-1,6-naphthyridines | Excellent yields, operational simplicity. nih.gov |
| Microwave Hetero-Diels-Alder | 2-(N-propargylamino)benzaldehydes, Arylamines | Copper catalyst, Microwave irradiation | Dibenzo[b,h] acs.orgresearchgate.netnaphthyridines | High yields (up to 96%), rapid, one-pot. rsc.org |
| Tandem Nitrile Hydration/Cyclization | 2-Cyanoalkyl nicotinic esters | Mild hydration/cyclization reagents | 1,6-Naphthyridine-5,7-diones | Mild conditions, precursor for chlorination. acs.org |
Intramolecular Rearrangement Strategies for 1,6-Naphthyridine Formation
Intramolecular cyclization and rearrangement reactions provide an elegant and powerful strategy for the regioselective formation of complex heterocyclic systems from carefully designed acyclic or monocyclic precursors.
A prominent example for the synthesis of fused 1,6-naphthyridine analogues is an acid-mediated intramolecular Friedel–Crafts-type cycloaromatisation . nih.gov In this strategy, 4-(arylamino)nicotinonitrile precursors undergo cyclization when treated with strong acids like trifluoromethanesulfonic acid (CF₃SO₃H) or sulfuric acid (H₂SO₄). nih.gov The reaction proceeds via an intramolecular electrophilic attack of the arylamino ring onto the pyridine ring, with the cyano group ultimately acting as a one-carbon synthon to complete the new heterocyclic ring. This transformation achieves good to excellent yields (41–98%) and can be performed on a gram scale within a few hours. nih.gov The resulting polycyclic 1,6-naphthyridin-4-amine derivatives are valuable scaffolds for further functionalization.
| Strategy | Precursor | Reagents & Conditions | Product | Yield |
| Intramolecular Friedel-Crafts Annulation | 4-(Arylamino)nicotinonitrile | CF₃SO₃H or H₂SO₄ | Fused polycyclic 1,6-naphthyridin-4-amine | 41–98% |
Chemical Reactivity and Derivatization Pathways of 5,7 Dichloro 2 Methyl 1,6 Naphthyridine
Nucleophilic Aromatic Substitution Reactions on Halogenated Positions
The chlorine atoms at the C-5 and C-7 positions of the 1,6-naphthyridine (B1220473) ring are susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is enhanced by the electron-withdrawing nature of the ring nitrogen atoms, which stabilize the intermediate Meisenheimer complex formed during the reaction.
Regioselective Substitution at C-5 and C-7
In dihalogenated N-heterocycles, the positions of the halogen atoms relative to the ring nitrogens dictate their reactivity towards nucleophiles. For 5,7-dichloro-2-methyl-1,6-naphthyridine, the C-7 position is generally more activated towards nucleophilic attack than the C-5 position. This regioselectivity can be attributed to the greater stabilization of the anionic sigma complex intermediate when the attack occurs at the position para to a ring nitrogen (N-1) and ortho to the other (N-6).
Studies on analogous dihalopyridine systems have shown that the regioselectivity of SNAr reactions can be influenced by the nature of the nucleophile, the solvent, and the electronic properties of other substituents on the ring nih.gov. For instance, in the reaction of 2,6-dichloro-3-substituted pyridines with 1-methylpiperazine, the solvent's ability to act as a hydrogen-bond acceptor was a major factor in determining the site of substitution nih.gov. While direct studies on this compound are limited, it is anticipated that by carefully controlling reaction conditions, selective mono-substitution at either the C-7 or C-5 position can be achieved, followed by a second substitution to introduce a different functional group. A one-pot difunctionalization approach has been demonstrated for related 1,6-naphthyridine-5,7-ditriflates, where sequential addition of different nucleophiles allows for the controlled synthesis of diversely substituted products researchgate.net.
Introduction of Amine and Heteroatom-Containing Moieties
One of the most common applications of SNAr reactions on this scaffold is the introduction of nitrogen, oxygen, and sulfur nucleophiles. Palladium-catalyzed amination reactions, such as the Buchwald-Hartwig amination, are particularly effective for forming C-N bonds with a wide range of amines.
Research on isomeric dichloroquinolines has demonstrated that amination can be achieved with good yields and selectivity. For example, 4,7-dichloroquinolines and 4,8-dichloroquinolines have been successfully mono- and di-aminated using various adamantane-containing amines in the presence of a palladium catalyst and a suitable ligand like BINAP or DavePhos nih.gov. It is expected that this compound would undergo similar transformations. The introduction of two different amine substituents is also feasible, providing a route to complex, unsymmetrically substituted 5,7-diamino-1,6-naphthyridines, which are scaffolds of interest in kinase inhibition researchgate.net.
Beyond amines, other heteroatom-containing moieties can be introduced. For example, reaction with alkoxides (e.g., sodium methoxide) or thiolates (e.g., sodium thiomethoxide) can yield the corresponding ether and thioether derivatives, respectively. The table below summarizes typical conditions for SNAr reactions on analogous dichlorinated N-heterocycles.
| Substrate Analogue | Nucleophile | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| 4,7-Dichloroquinoline | Adamantyl(methyl)amine | Pd(dba)₂, BINAP, t-BuONa, Toluene, 100°C | 7-Chloro-4-(N-methyl-N-adamantylamino)quinoline | 79% | nih.gov |
| 4,8-Dichloroquinoline | Di(adamantyl)amine | Pd(dba)₂, DavePhos, t-BuONa, Toluene, 100°C | 8-Chloro-4-(N,N-diadamantylamino)quinoline | 61% | nih.gov |
| 2,4-Dichloroquinazoline | Aniline | EtOH, reflux | 2-Chloro-4-anilinoquinazoline | High | acs.org |
| 1,6-Naphthyridine-5,7-ditriflate | Morpholine | DIPEA, NMP, 25°C | 5-Morpholino-7-triflyloxy-1,6-naphthyridine | 85% | researchgate.net |
Palladium-Catalyzed Cross-Coupling Chemistry
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling significant diversification of the this compound scaffold. The differential reactivity of aryl chlorides often allows for selective or sequential couplings.
Suzuki-Miyaura Coupling for Aryl and Heteroaryl Incorporation
The Suzuki-Miyaura coupling reaction, which pairs an organoboron reagent with an organic halide, is one of the most widely used methods for constructing biaryl and heteroaryl-aryl structures researchgate.netbiu.ac.il. This reaction is highly valued for its mild conditions and tolerance of a wide variety of functional groups biu.ac.ilesciencesspectrum.com.
For this compound, Suzuki-Miyaura coupling can be employed to introduce aryl or heteroaryl substituents at the C-5 and C-7 positions. Studies on the related 2,7-dichloro-1,8-naphthyridine have shown that diaryl derivatives can be synthesized in high yields using this method researchgate.net. The choice of palladium catalyst, ligand, base, and solvent is crucial for achieving high efficiency and can be tuned to control the extent of the reaction (mono- vs. di-coupling) researchgate.net. The general catalytic cycle involves oxidative addition of the aryl chloride to a Pd(0) complex, transmetalation with the boronic acid, and reductive elimination to yield the product and regenerate the catalyst researchgate.net.
| Substrate | Boronic Acid/Ester | Catalyst System | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| 2,7-Dichloro-1,8-naphthyridine | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / S-Phos | K₃PO₄, Dioxane, 100°C | 2,7-Bis(4-methoxyphenyl)-1,8-naphthyridine | 90% | researchgate.net |
| 2,7-Dichloro-1,8-naphthyridine | Phenylboronic acid | Pd₂(dba)₃ / S-Phos | K₃PO₄, Dioxane, 100°C | 2,7-Diphenyl-1,8-naphthyridine | 88% | researchgate.net |
| 5-Bromo-2-chloropyridine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃, DME/H₂O, 80°C | 2-Chloro-5-phenylpyridine | - | beilstein-journals.org |
Stille and Negishi Coupling Methodologies for Diversification
In addition to the Suzuki-Miyaura reaction, Stille and Negishi couplings provide powerful, complementary strategies for the derivatization of this compound.
The Stille coupling involves the reaction of an organotin compound with an organic halide, catalyzed by palladium. It has been successfully applied to the synthesis of complex naphthyridine-based structures, including monomers for polymerization researchgate.net. The reaction is tolerant of many functional groups, although a key drawback is the toxicity of the organotin reagents and byproducts .
The Negishi coupling utilizes organozinc reagents, which are generally more reactive than their organoboron or organotin counterparts nih.gov. This heightened reactivity allows for the coupling of less reactive chlorides under milder conditions. Negishi coupling is known for its high yields and excellent functional group tolerance, making it a valuable tool for preparing substituted bipyridines and other poly-heterocyclic systems nih.gov. The application of these methodologies to this compound would enable the introduction of a wide array of alkyl, alkenyl, alkynyl, and aryl groups, further expanding the chemical space accessible from this versatile scaffold.
Functional Group Transformations and Side-Chain Modifications
The 2-methyl group on the 1,6-naphthyridine ring is not merely a passive substituent; its C(sp³)–H bonds possess sufficient acidity to be functionalized. The proximity to the ring nitrogen atoms enhances the acidity of the methyl protons, facilitating a range of transformations.
Common modifications of such methyl groups on aza-heterocycles include:
Oxidation: The methyl group can be oxidized to an aldehyde (formyl group) or a carboxylic acid. For example, the methyl group on 6-methylbenzo[b] esciencesspectrum.combeilstein-journals.orgnaphthyridine has been oxidized to both formyl and carboxyl groups using silver oxide nih.gov. Similarly, 4-chloro-5-methylbenzo[c] researchgate.netnih.govnaphthyridine was oxidized to the corresponding aldehyde beilstein-journals.org. These transformations provide valuable synthetic handles for further derivatization, such as condensation reactions or amide bond formation.
Halogenation: Radical halogenation, for instance with N-bromosuccinimide (NBS), can convert the methyl group into a bromomethyl group. This electrophilic center is then primed for nucleophilic substitution, allowing for the introduction of amines, azides, or other functional groups nih.gov.
Deprotonation and Alkylation: Using a strong base like n-butyllithium (nBuLi) or lithium diisopropylamide (LDA), the methyl group can be deprotonated to form a nucleophilic carbanion. This intermediate can then react with various electrophiles, such as alkyl halides or carbonyl compounds, to form new C-C bonds and extend the side chain esciencesspectrum.com.
These side-chain modifications, in conjunction with the reactions at the C-5 and C-7 positions, provide a comprehensive toolkit for the systematic and extensive derivatization of the this compound scaffold.
Oxidation, Reduction, and N-Oxidation Chemistry of the 1,6-Naphthyridine Ring System
Detailed experimental studies on the specific oxidation, reduction, and N-oxidation of this compound are not extensively documented in the available scientific literature. However, the chemical behavior of the broader 1,6-naphthyridine scaffold, as well as related isomeric naphthyridine systems, provides insights into the potential reactivity of this compound.
The reactivity of the 1,6-naphthyridine core is influenced by the electron-withdrawing effects of the two nitrogen atoms within the bicyclic system. These nitrogen atoms decrease the electron density of the aromatic rings, which can affect the conditions required for oxidation and reduction reactions. The presence of chloro- and methyl- substituents on the this compound molecule further modifies its electronic properties and, consequently, its chemical reactivity.
Research into related substituted 1,6-naphthyridines has primarily focused on their synthesis and functionalization for applications in medicinal chemistry. acs.org While direct oxidation or reduction of the 1,6-naphthyridine core is not a common transformation, related synthetic strategies offer clues to its potential behavior. For instance, the synthesis of 1,6-naphthyridine-5,7-diones has been achieved through tandem nitrile hydration and cyclization procedures under mild conditions. acs.orgnih.govacs.org This suggests that the carbon atoms at the 5 and 7 positions are susceptible to oxidation to form carbonyl groups, starting from appropriate precursors.
In the context of reduction, one study has shown that a triflate group at the C7 position of a 5,8-disubstituted 1,6-naphthyridine can be reduced using triethylsilane under palladium catalysis. acs.org This indicates that functional groups attached to the 1,6-naphthyridine ring can be selectively reduced without altering the core aromatic structure.
While specific N-oxidation studies on this compound are not available, the chemistry of the isomeric 1,5-naphthyridine system is informative. 1,5-Naphthyridine can undergo N-oxidation with peracids like m-chloroperoxybenzoic acid (m-CPBA) to form N-oxides. nih.gov These N-oxides are valuable intermediates that can facilitate further functionalization, such as chlorination, of the naphthyridine ring. nih.gov It is plausible that the nitrogen atoms in the 1,6-naphthyridine ring could undergo similar N-oxidation reactions, although the specific reaction conditions and regioselectivity would need to be determined experimentally.
The following table summarizes reactivity data for related naphthyridine compounds, illustrating the types of transformations the 1,6-naphthyridine scaffold may undergo.
Table 1: Reactivity of Related Naphthyridine Derivatives
| Compound Class | Reaction Type | Reagents and Conditions | Product Type |
| 8-Substituted 1,6-Naphthyridine-5,7-dione | Ditriflation | Triflic anhydride, diisopropylethylamine, dichloromethane, 0 °C | 1,6-Naphthyridine-5,7-ditriflate |
| 5-Amino-8-substituted-7-triflyl-1,6-naphthyridine | Reduction of triflate | Triethylsilane, Pd catalysis | 5-Amino-8-substituted-1,6-naphthyridine |
| 1,5-Naphthyridine | N-Oxidation / Chlorination | m-CPBA, POCl₃ | Chloro-1,5-naphthyridine |
Despite a comprehensive search for scientific literature, specific experimental spectroscopic and crystallographic data for the compound This compound is not available in the public domain. To generate a thorough, informative, and scientifically accurate article as requested, detailed research findings including NMR, Mass Spectrometry, IR spectroscopy, and X-ray diffraction data are essential.
The search yielded information for structurally related but distinct compounds, including:
5,7-dichloro-1,6-naphthyridine (the parent compound lacking the methyl group).
Positional isomers such as 5,7-Dichloro-4-methyl-1,6-naphthyridine .
Related heterocyclic systems like 5,7-Dichloro-2-methylquinoline .
Various benzo-fused and substituted 1,6-naphthyridine derivatives.
However, no publications containing the specific characterization data required to populate the sections on ¹H NMR, ¹³C NMR, 2D-NMR, HRMS, IR spectroscopy, or X-ray crystallography for this compound could be located.
Therefore, it is not possible to generate the requested article with the required level of scientific accuracy and detail without access to the primary research data for this specific compound. An article created without this data would be speculative and would not meet the required standards of factual reporting.
Emerging Research Applications and Future Directions for the 1,6 Naphthyridine Scaffold
Role as a Critical Building Block in Complex Chemical Synthesis
The 1,6-naphthyridine (B1220473) framework serves as a foundational element for the synthesis of more complex molecules, offering a versatile platform for derivatization and the construction of novel molecular architectures.
Precursor to Biologically Relevant Scaffolds, e.g., Janus Kinase (JAK) Kinase Inhibitors
One of the most promising applications of 1,6-naphthyridine derivatives is in the synthesis of potent enzyme inhibitors. Specifically, "5,7-Dichloro-2-methyl-1,6-naphthyridine" has been identified as a key intermediate in the preparation of Janus kinase (JAK) inhibitors. google.com The JAK family of tyrosine kinases is crucial for signaling pathways of numerous cytokines involved in inflammatory responses. google.com By serving as a starting material, this dichlorinated methyl-naphthyridine allows for the systematic introduction of various functional groups to optimize the inhibitory activity and selectivity of the final compounds. A patent for naphthyridine compounds as JAK kinase inhibitors describes the synthesis of this compound from 2-methyl-1,6-naphthyridine-5,7(6H,8H)-dione. google.com
The broader 1,6-naphthyridine scaffold is also being explored for the development of other kinase inhibitors. For instance, novel 1,6-naphthyridine-2-one derivatives have been designed and synthesized as potent and selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a promising target in cancer therapy, particularly for colorectal cancer. nih.gov Furthermore, 7-amino-5-methyl-1,6-naphthyridin-2(1H)-one derivatives have been identified as potent dual inhibitors of PI3K/mTOR, a key signaling pathway in cancer. nih.gov
Synthesis of Fused Heterocyclic Architectures with Tunable Properties
The 1,6-naphthyridine nucleus is an excellent starting point for the construction of fused polycyclic systems with tailored properties. Researchers have developed various synthetic strategies to create these complex architectures. A mild and straightforward method for synthesizing tri-, tetra-, and pentacyclic 1,6-naphthyridin-4-amines involves an acid-mediated intramolecular Friedel–Crafts-type cycloaromatization. nih.govrsc.org This approach allows for the creation of diverse fused heterocyclic structures. nih.govrsc.org
Combinatorial synthesis has also been employed to generate fused tetracyclic heterocycles containing the rsc.orgacs.orgnaphthyridine core through a three-component reaction under catalyst-free conditions. nih.gov These fused systems, such as benzo[b] rsc.orgacs.orgnaphthyridines, exhibit a wide range of biological activities, including the inhibition of enzymes like MAO B and PDE5. nih.govmdpi.com The ability to construct these fused architectures opens up avenues for creating novel compounds with specific biological or material science applications. For example, the synthesis of novel benzo[b] rsc.orgacs.orgnaphthyridine derivatives has led to the discovery of potential monoamine oxidase (MAO) inhibitors. mdpi.com
Exploration in Materials Science and Optoelectronic Applications
The unique photophysical properties of 1,6-naphthyridine derivatives have garnered significant interest in the field of materials science, particularly for optoelectronic applications.
Luminescence and Fluorescent Properties of 1,6-Naphthyridine Derivatives
Derivatives of 1,6-naphthyridine have been shown to possess interesting luminescent and fluorescent properties. rsc.orgnih.gov Studies on certain 1,6-naphthyridine derivatives have revealed fluorescence lifetimes of around 10 nanoseconds and fluorescence quantum yields ranging from approximately 0.05 to 0.1 in various solvents. nih.gov The synthesis and investigation of 1,6-naphthyridin-7(6H)-ones have highlighted their powerful fluorescence properties, which include dual fluorescence, solvatochromism, and acidochromism, making them suitable for biological applications and as luminescent devices. rsc.orgnih.gov Furthermore, fused polycyclic 1,6-naphthyridines are being explored as potential organic luminescence materials due to their intriguing optical and electrochemical properties. nih.gov
Development as Components in Molecular Switches and Sensors
The inherent properties of the 1,6-naphthyridine scaffold make it a candidate for the development of molecular switches and sensors. While specific examples for 1,6-naphthyridine are emerging, related naphthyridine isomers have shown promise. For instance, ethynyl-linked (pyreno)pyrrole-naphthyridine and aniline-naphthyridine molecules have been developed as fluorescent sensors for guanine, demonstrating the potential of the broader naphthyridine family in molecular recognition. nih.gov The ability to form multiple hydrogen bonds is a key feature in the design of these sensors. nih.gov The development of such sensors based on the 1,6-naphthyridine core could offer new tools for biological and chemical analysis.
Mechanistic Investigations of 1,6-Naphthyridine Interactions with Biological Systems
Understanding how 1,6-naphthyridine derivatives interact with biological targets at a molecular level is crucial for the rational design of new therapeutic agents. The 1,6-naphthyridine scaffold is found in various pharmacologically active compounds with applications as anticancer, anti-HIV, and antimicrobial agents. researchgate.net
Research into benzo[b] rsc.orgacs.orgnaphthyridine derivatives has identified compounds with antiproliferative and cytotoxic activities against cancer cells, as well as inhibitory activity against enzymes like PDE5. mdpi.com Mechanistic studies often involve a combination of experimental techniques and computational modeling to elucidate the binding modes and structure-activity relationships. For example, the interaction of 1,6-naphthyridine derivatives with enzymes like monoamine oxidase B (MAO B) has been investigated, revealing their potential as inhibitors for neurodegenerative diseases. mdpi.com The study of how substituents on the 1,6-naphthyridine ring influence biological activity is a key area of research. nih.gov For example, the presence or absence of a double bond at the C3-C4 position in 1,6-naphthyridin-2(1H)-ones, along with the substitution pattern, dictates their primary biological activity, with some acting as antitumor agents and others as cardiovascular agents. nih.gov
Elucidation of Antiviral Mechanisms of Action (e.g., against Human Cytomegalovirus)
The development of novel antiviral agents is a critical area of research, and the 1,6-naphthyridine scaffold has shown promise in this domain. While specific studies on this compound's antiviral activity are not extensively documented, the broader class of naphthyridine derivatives has been investigated for antiviral properties.
A notable example of a successful antiviral drug that, while not a naphthyridine, provides insight into potential mechanisms of action is Letermovir (AIC246). This compound inhibits Human Cytomegalovirus (HCMV) replication through a specific mechanism involving the viral terminase complex. nih.gov The terminase complex is essential for cleaving and packaging the viral DNA into capsids. By targeting this complex, Letermovir effectively halts the viral replication cycle. nih.gov This mechanism of targeting viral-specific enzymes is a promising strategy that could be explored for novel 1,6-naphthyridine-based antiviral drugs.
Another area of antiviral research where naphthyridine derivatives have been explored is in the context of SARS-CoV-2. A study involving the virtual screening of naphthyridine and quinoline (B57606) derivatives identified potential inhibitors of the Nsp16-Nsp10 methyltransferase complex, which is crucial for viral RNA capping and evasion of the host immune system. nih.gov This highlights the versatility of the naphthyridine scaffold in targeting different viral proteins.
Protein Kinase Inhibition Studies and Target Validation
Protein kinases are a large family of enzymes that play a crucial role in cellular signaling pathways. Their dysregulation is often implicated in the development and progression of cancer, making them attractive targets for therapeutic intervention. The 1,6-naphthyridine scaffold has emerged as a valuable framework for the design of potent and selective protein kinase inhibitors.
A study focused on the rational design of novel anticancer agents identified 7-amino-5-methyl-1,6-naphthyridin-2(1H)-one derivatives as potent dual inhibitors of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (B549165) (mTOR). nih.gov The PI3K/AKT/mTOR signaling pathway is a key regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers. The development of dual inhibitors that can simultaneously target multiple nodes in this pathway is a promising strategy to overcome drug resistance and improve therapeutic outcomes. nih.gov The study reported the design, synthesis, and structure-activity relationships of these 1,6-naphthyridine derivatives, demonstrating their potential as anticancer agents. nih.gov
Strategies for Chemical Space Exploration and Library Design
To fully unlock the therapeutic potential of the 1,6-naphthyridine scaffold, researchers are employing advanced strategies for chemical space exploration and library design. These approaches aim to generate diverse collections of novel analogues that can be screened for biological activity against a wide range of therapeutic targets.
Application of Combinatorial Chemistry for Diverse Analogue Generation
Combinatorial chemistry has revolutionized the drug discovery process by enabling the rapid synthesis of large and diverse libraries of compounds. This approach is well-suited for the exploration of the chemical space around the 1,6-naphthyridine scaffold.
One study demonstrated the use of combinatorial chemistry to synthesize a library of 101 compounds based on a 5,6,7,8-tetrahydro-1,6-naphthyridine (B1252419) scaffold. nih.govacs.org The synthesis involved a key intramolecular cobalt-catalyzed [2 + 2 + 2] cyclization reaction, followed by diversification using urea, amide, and sulfonamide formation reactions. nih.govacs.org This approach allowed for the efficient generation of a diverse set of analogues with varying substituents at different positions of the scaffold. Screening of this library for antituberculosis activity led to the identification of three lead compounds, highlighting the power of combinatorial chemistry in discovering novel bioactive molecules. nih.govacs.org
Chemoinformatics and Virtual Screening for Novel Scaffold Derivatization
Chemoinformatics and virtual screening have become indispensable tools in modern drug discovery, allowing for the computational evaluation of large compound libraries and the prioritization of candidates for synthesis and biological testing. These in silico methods can significantly accelerate the drug discovery process and reduce costs.
In the context of the 1,6-naphthyridine scaffold, virtual screening has been used to identify potential inhibitors of various therapeutic targets. As mentioned earlier, a study utilized structure-based virtual screening to identify naphthyridine derivatives as potential inhibitors of the SARS-CoV-2 Nsp16-Nsp10 complex. nih.gov This approach involved docking a library of 58 naphthyridine and quinoline derivatives into the active site of the Nsp16-Nsp10 protein and predicting their binding affinities. nih.gov The top-ranked compounds were then subjected to further in silico pharmacokinetic assessment to evaluate their drug-like properties. nih.gov This study serves as an excellent example of how chemoinformatics and virtual screening can be applied to guide the derivatization of the 1,6-naphthyridine scaffold towards specific therapeutic targets.
Q & A
Q. What are the optimal synthetic routes for preparing 5,7-dichloro-2-methyl-1,6-naphthyridine with high purity and yield?
A multi-step synthesis is typically employed, starting with halogenated pyridine derivatives. For example, 2,6-dichloropyridine can undergo nucleophilic substitution with a methylating agent (e.g., methyl Grignard) to introduce the methyl group at position 2. Subsequent cyclization with a cyanopyridine derivative under basic conditions forms the naphthyridine core. Chlorination at positions 5 and 7 may require regioselective halogenation using POCl₃ or other chlorinating agents. Reaction conditions (temperature, solvent, catalysts) must be optimized to avoid side products. For similar naphthyridine syntheses, scalable methods emphasize temperature control and solvent selection to enhance yield .
Q. What spectroscopic techniques are most effective for characterizing this compound?
Key techniques include:
- ¹H/¹³C NMR : To confirm the methyl group (δ ~2.5 ppm for CH₃) and aromatic protons. Chlorine substituents deshield adjacent protons, shifting signals downfield.
- X-ray crystallography : Resolves spatial arrangement, including torsion angles between substituents and the naphthyridine plane, as seen in structurally related compounds .
- IR spectroscopy : Identifies functional groups (e.g., C-Cl stretches at ~550–600 cm⁻¹).
- HPLC-MS : Validates molecular weight and purity.
Q. How does the methyl group at position 2 influence the compound’s reactivity?
The methyl group exerts steric hindrance, reducing accessibility to electrophilic attacks at positions 1 and 3. Its electron-donating effect may activate adjacent positions for substitution or oxidation. Comparative studies on non-methylated analogs (e.g., 5,7-dichloro-1,6-naphthyridine) show slower reaction kinetics at position 2, highlighting the methyl group’s role in modulating reactivity .
Advanced Research Questions
Q. How to address regioselectivity challenges in substituting the chlorine atoms in this compound?
Regioselectivity is influenced by electronic and steric factors. For example:
- Nucleophilic substitution : Amines preferentially attack the less hindered chlorine (position 7 over 5) due to steric blocking by the methyl group.
- Catalytic methods : Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) can target specific positions by using directing groups or protecting strategies. Evidence from brominated naphthyridines suggests that electron-deficient positions are more reactive .
- Computational modeling : DFT calculations predict charge distribution to guide reagent selection .
Q. What computational methods predict the interaction of this compound with biological targets?
- Molecular docking : Tools like AutoDock assess binding affinities to enzymes (e.g., kinases) by simulating interactions with active sites. The methyl group’s steric effects and chlorine’s electronegativity are critical for ligand-receptor compatibility .
- MD simulations : Evaluate stability of binding conformations over time.
- QSAR models : Relate structural features (Cl/methyl positions) to bioactivity, leveraging data from analogous naphthyridines .
Q. How to resolve contradictions in reported reaction yields for halogenation of this compound derivatives?
Discrepancies often arise from:
- Reagent purity : Impure starting materials (e.g., residual moisture in POCl₃) reduce yield.
- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance reactivity but may promote side reactions.
- Temperature control : Overheating can degrade intermediates. Reproducing reactions under inert atmospheres and standardized protocols minimizes variability. Cross-referencing conditions from analogous syntheses (e.g., 4,7-dichloro derivatives) provides methodological insights .
Methodological Considerations
- Data contradiction analysis : Compare reaction outcomes under controlled variables (e.g., solvent, catalyst loading). Use HPLC or GC-MS to quantify byproducts.
- Experimental design : Employ factorial design (DoE) to optimize multi-step syntheses, reducing trial-and-error approaches.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
